Cas no 1204-91-7 (1-(4-Nitrophenyl)-1H-1,2,3-triazole)

1-(4-Nitrophenyl)-1H-1,2,3-triazole is a nitro-substituted triazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a 1,2,3-triazole ring linked to a 4-nitrophenyl group, making it a versatile intermediate for click chemistry and heterocyclic compound development. The nitro group enhances reactivity, facilitating further functionalization through reduction or nucleophilic substitution. This compound is particularly valuable in medicinal chemistry for designing bioactive molecules, owing to its potential as a pharmacophore. Its stability and well-defined synthetic route ensure reproducibility in research applications. Suitable for use in catalysis, material science, and drug discovery, it offers researchers a reliable building block for constructing complex molecular architectures.
1-(4-Nitrophenyl)-1H-1,2,3-triazole structure
1204-91-7 structure
Product name:1-(4-Nitrophenyl)-1H-1,2,3-triazole
CAS No:1204-91-7
MF:C8H6N4O2
Molecular Weight:190.158840656281
MDL:MFCD22054469
CID:1213553
PubChem ID:13126990

1-(4-Nitrophenyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole, 1-(4-nitrophenyl)-
    • 1-(4-nitrophenyl)triazole
    • 1204-91-7
    • DB-161472
    • AS-40025
    • CS-0442240
    • DTXSID10520148
    • AKOS027253937
    • MFCD22054469
    • SCHEMBL1260021
    • 1-(4-nitrophenyl)-1h-1,2,3-triazole
    • 1-(4-Nitrophenyl)-1H-1,2,3-triazole
    • MDL: MFCD22054469
    • インチ: InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6H
    • InChIKey: ZJBBZUJIVMYQNQ-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=N2

計算された属性

  • 精确分子量: 190.04907545g/mol
  • 同位素质量: 190.04907545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 76.5Ų

1-(4-Nitrophenyl)-1H-1,2,3-triazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N901038-100mg
1-(4-Nitrophenyl)-1H-1,2,3-triazole
1204-91-7
100mg
$ 230.00 2022-06-03
eNovation Chemicals LLC
Y1047400-100mg
1H-1,2,3-Triazole, 1-(4-nitrophenyl)-
1204-91-7 99%
100mg
$155 2024-06-07
abcr
AB456347-1 g
1-(4-Nitrophenyl)-1H-1,2,3-triazole; .
1204-91-7
1g
€1,480.40 2023-07-18
abcr
AB456347-250mg
1-(4-Nitrophenyl)-1H-1,2,3-triazole; .
1204-91-7
250mg
€780.00 2025-02-15
abcr
AB456347-100 mg
1-(4-Nitrophenyl)-1H-1,2,3-triazole; .
1204-91-7
100MG
€483.30 2023-07-18
1PlusChem
1P007QED-100mg
1H-1,2,3-Triazole, 1-(4-nitrophenyl)-
1204-91-7 95%
100mg
$291.00 2025-02-22
1PlusChem
1P007QED-1g
1H-1,2,3-Triazole, 1-(4-nitrophenyl)-
1204-91-7 95%
1g
$922.00 2025-02-22
Ambeed
A800302-1g
1-(4-Nitrophenyl)-1H-1,2,3-triazole
1204-91-7 95%
1g
$539.0 2024-04-25
eNovation Chemicals LLC
Y1047400-100mg
1H-1,2,3-Triazole, 1-(4-nitrophenyl)-
1204-91-7 99%
100mg
$165 2025-02-20
Cooke Chemical
LN5721957-1g
1-(4-Nitrophenyl)-1H-1,2
1204-91-7 3-triazole
1g
RMB 2616.80 2025-02-20

1-(4-Nitrophenyl)-1H-1,2,3-triazole 関連文献

1-(4-Nitrophenyl)-1H-1,2,3-triazoleに関する追加情報

Introduction to 1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS No. 1204-91-7)

1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS No. 1204-91-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique triazole ring structure and the presence of a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. The compound's structure and reactivity make it an important building block in the synthesis of various bioactive molecules and pharmaceuticals.

The triazole moiety is known for its broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of the nitro group further enhances these activities by introducing additional reactivity and stability. These features have led to extensive research on 1-(4-Nitrophenyl)-1H-1,2,3-triazole in the development of new drugs and therapeutic agents.

Recent studies have highlighted the potential of 1-(4-Nitrophenyl)-1H-1,2,3-triazole in various applications. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for the development of novel antifungal agents. The researchers found that derivatives of 1-(4-Nitrophenyl)-1H-1,2,3-triazole exhibited potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. This finding underscores the compound's potential in addressing drug-resistant fungal infections.

In another study published in the Bioorganic & Medicinal Chemistry Letters, researchers investigated the anticancer properties of 1-(4-Nitrophenyl)-1H-1,2,3-triazole derivatives. The study demonstrated that certain derivatives showed selective cytotoxicity against human cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. These findings suggest that 1-(4-Nitrophenyl)-1H-1,2,3-triazole could serve as a lead compound for the development of new anticancer drugs.

The triazole ring is also known for its ability to form strong hydrogen bonds and π-stacking interactions, which are crucial for molecular recognition and binding in biological systems. This property makes 1-(4-Nitrophenyl)-1H-1,2,3-triazole an attractive candidate for use in supramolecular chemistry and materials science. Recent research has explored the use of triazole derivatives in the design of self-assembling nanostructures and functional materials with applications in drug delivery and sensing technologies.

The synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole can be achieved through various methods, including copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This "click" chemistry approach is highly efficient and selective, making it a popular method for synthesizing triazole compounds. The ease of synthesis and functionalization further enhance the utility of 1-(4-Nitrophenyl)-1H-1,2,3-triazole in both academic research and industrial applications.

In conclusion, 1-(4-Nitrophenyl)-1H-1,2,3-triazole (CAS No. 1204-91-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it an important molecule for ongoing research and development efforts. As new derivatives continue to be synthesized and characterized, it is likely that 1-(4-Nitrophenyl)-1H-1,2,3-triazole will play an increasingly significant role in advancing our understanding of chemical biology and pharmaceutical science.

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